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molecular formula C8H8FNO B1213217 4-Fluoroacetanilide CAS No. 351-83-7

4-Fluoroacetanilide

Cat. No. B1213217
M. Wt: 153.15 g/mol
InChI Key: JHEFOJNPLXSWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977178

Procedure details

A mixture of p-fluoroacetanilide (76.5 g, 0.5 mole), 4-bromofluorobenzene (262.5 g, 1.5 mole), K2CO3 (76 g, 0.55 mole), Cu2Br2 (157.8 g, 0.55 mole) and N-methylpyrrolidone (600 ml) were heated at 175°-180°. After allowing low boiling material to condense off, the mixture was heated at reflux for 7 days. The mixture was cooled to 60° and quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene, filtered and the toluene layer separated, back-washed 2×600 ml H2O, treated with activated carbon, dried over MgSO4 and concentrated to oily solids in vacuo. The latter were taken up in 1.5 liters 10% ethanolic KOH, refluxed 18 hours and concentrated in vacuo to an oil. The oil was partitioned between 750 ml H2O and 750 ml. ether. The water layer was washed 2× 200 ml ether. The organic layers were combined, back-washed 2×200 ml H2O, treated with activated carbon, dried over MgSO4, reconcentrated to an oil (60.3 g) and distilled to yield purified title product 41.6 g, b.p. 158°-160°/2 mm.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
262.5 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2Br2
Quantity
157.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=O)[CH3:8])=[CH:4][CH:3]=1.BrC1C=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CN1CCCC1=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7]2[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
FC1=CC=C(NC(C)=O)C=C1
Name
Quantity
262.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Cu2Br2
Quantity
157.8 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated at 175°-180°
CUSTOM
Type
CUSTOM
Details
to condense off, the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 days
Duration
7 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 60°
CUSTOM
Type
CUSTOM
Details
quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the toluene layer separated
WASH
Type
WASH
Details
back-washed 2×600 ml H2O
ADDITION
Type
ADDITION
Details
treated with activated carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to oily solids in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The oil was partitioned between 750 ml H2O and 750 ml
WASH
Type
WASH
Details
The water layer was washed 2× 200 ml ether
WASH
Type
WASH
Details
back-washed 2×200 ml H2O
ADDITION
Type
ADDITION
Details
treated with activated carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
purified title product 41.6 g, b.p. 158°-160°/2 mm

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)NC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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